6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
The compound “6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thieno[2,3-d]pyrimidin-4-yl ring, and a 1,4-benzoxazin-3-one ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thieno[2,3-d]pyrimidin-4-yl rings, the introduction of the methyl group, and the formation of the sulfanyl acetyl and 1,4-benzoxazin-3-one groups .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene and thieno[2,3-d]pyrimidin-4-yl rings contribute to the compound’s aromaticity, while the sulfanyl acetyl and 1,4-benzoxazin-3-one groups may influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups and aromatic rings. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the sulfanyl group could participate in oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility might be affected by the polar sulfanyl group and the nonpolar aromatic rings .Scientific Research Applications
Synthesis and Structural Characterization
- Novel thiophene and pyrimidine derivatives have been synthesized for exploring their potential in various applications, including antimicrobial and antitumor activities. The synthesis involves complex reactions aiming at introducing specific functional groups that could enhance the desired biological activity (Wanare, 2022). These compounds' structures are characterized by analytical and spectral data, ensuring the correct formation of the desired products.
Biological Activities
- Antitumor Activity : Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed that these compounds exhibit potent antitumor activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings indicate the potential use of thiophene and pyrimidine derivatives in cancer therapy (Hafez et al., 2017).
- Antibacterial and Antimicrobial Activities : A study on carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives revealed significant in vitro activity against various human tumor cell lines and also displayed high activity against Gram-positive and Gram-negative bacteria. This suggests their potential use as antibacterial agents in addition to their antitumor properties (Hafez et al., 2017).
Future Directions
Mechanism of Action
The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
6-[2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S3/c1-11-22-20-19(13(9-29-20)17-3-2-6-28-17)21(23-11)30-10-15(25)12-4-5-16-14(7-12)24-18(26)8-27-16/h2-7,9H,8,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCDTTWOVJELRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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